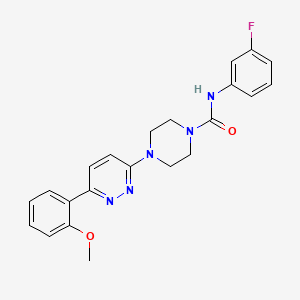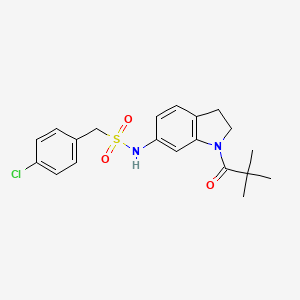
1-(4-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide
Overview
Description
1-(4-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide, also known as CPI-455, is a novel small molecule inhibitor that has gained attention in the scientific research community due to its potential therapeutic applications. CPI-455 has been found to have inhibitory effects on several enzymes involved in epigenetic regulation, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
1-(4-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide functions as a competitive inhibitor of LSD1 and HDACs, blocking their activity and leading to alterations in gene expression. Specifically, this compound has been found to induce the expression of genes involved in cell cycle arrest and apoptosis, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide is that it is a small molecule inhibitor, which makes it relatively easy to use in laboratory experiments. However, one limitation is that it may have off-target effects, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on 1-(4-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide. One possibility is to further investigate its potential as an anticancer agent, either alone or in combination with other drugs. Another direction is to explore its potential for the treatment of neurodegenerative disorders or inflammatory diseases. Finally, additional studies are needed to better understand its mechanism of action and potential off-target effects.
Scientific Research Applications
1-(4-chlorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been found to have inhibitory effects on several enzymes involved in epigenetic regulation, including lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs). These enzymes play a critical role in regulating gene expression, and their dysregulation has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-20(2,3)19(24)23-11-10-15-6-9-17(12-18(15)23)22-27(25,26)13-14-4-7-16(21)8-5-14/h4-9,12,22H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJAPDXJMNJTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402559.png)
![2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3402564.png)
![N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402568.png)
![N-(3-chloro-4-methylphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402570.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3402577.png)

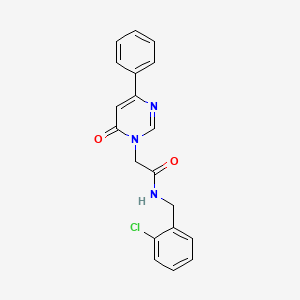

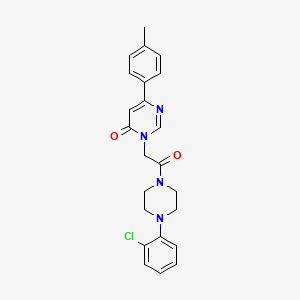
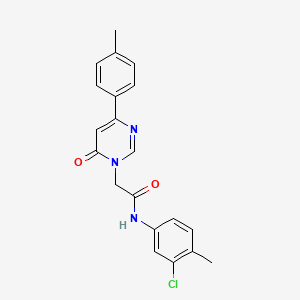
![N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3402605.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402617.png)

